[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone
Description
Its core structure includes a thienopyridine scaffold substituted with a trifluoromethyl group at position 4, a 2-furyl group at position 6, and a 3,4-dimethoxyphenyl methanone moiety at position 2. The trifluoromethyl group enhances metabolic stability and electronegativity, while the 2-furyl and dimethoxyphenyl substituents contribute to polarity and π-π stacking interactions .
Properties
IUPAC Name |
[3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O4S/c1-28-14-6-5-10(8-15(14)29-2)18(27)19-17(25)16-11(21(22,23)24)9-12(26-20(16)31-19)13-4-3-7-30-13/h3-9H,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZYLJQCFYMCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CO4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a member of the thienopyridine class of compounds, which has garnered attention due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and potential clinical implications based on diverse research findings.
Chemical Structure
The molecular formula of the compound is . The structural features include:
- A thieno[2,3-b]pyridine core.
- An amino group at position 3.
- A trifluoromethyl group at position 4.
- A furyl group at position 6.
- A methanone moiety linked to a dimethoxyphenyl group.
Research indicates that compounds in this class can inhibit the activity of various kinases, particularly the IκB kinase (IKK) complex. This inhibition affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in inflammatory responses and cancer progression. The compound's ability to modulate this pathway suggests its potential utility in treating autoimmune diseases and cancers characterized by aberrant NF-κB activity .
Anti-inflammatory Effects
Studies have shown that the compound can significantly reduce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro. For instance, in synovial cells derived from rheumatoid arthritis patients, treatment with similar thienopyridine derivatives resulted in decreased expression of these cytokines while not affecting anti-inflammatory markers like IL-10 .
Anticancer Activity
The compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has been shown to inhibit the proliferation of leukemia and lung cancer cells with IC50 values ranging from 1.65 to 5.51 µM . The underlying mechanism appears to involve the activation of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which subsequently inhibits STAT3 signaling pathways critical for tumor growth and survival .
Case Study 1: Rheumatoid Arthritis
In a controlled study involving rheumatoid arthritis patients, administration of a thieno[2,3-b]pyridine derivative led to a marked decrease in inflammatory markers over a treatment period of six weeks. Patients reported reduced joint swelling and pain levels, correlating with the downregulation of cytokines such as IL-6 and TNF-α .
Case Study 2: Cancer Treatment
A preclinical trial evaluated the efficacy of the compound in mouse models of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues associated with enhanced SHP1 activity and reduced STAT3 signaling .
Data Tables
| Biological Activity | Effect | IC50/EC50 |
|---|---|---|
| TNF-α Reduction | Significant decrease | Not specified |
| IL-6 Reduction | Significant decrease | Not specified |
| Proliferation Inhibition (Leukemia) | Induces apoptosis | IC50: 1.65 - 5.51 µM |
| Proliferation Inhibition (Lung Cancer) | Induces apoptosis | IC50: 1.65 - 5.51 µM |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. The thieno[2,3-b]pyridine structure is known for its ability to interact with various biological targets, making it a candidate for drug development.
Anti-Cancer Activity
Research has indicated that similar thieno[2,3-b]pyridine derivatives exhibit inhibitory effects on cancer cell proliferation. For instance, compounds with this structure have been shown to inhibit the IKK (IκB kinase) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression .
Anti-Inflammatory Properties
The compound's ability to modulate inflammatory responses makes it a candidate for treating autoimmune diseases. Inhibition of NF-κB activation can lead to reduced expression of pro-inflammatory cytokines such as IL-1 and TNF-α .
The biological activity of 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone has been explored in various studies:
G Protein-Coupled Receptors (GPCRs)
This compound may interact with GPCRs, which are critical in numerous physiological processes. Studies have highlighted the potential of thieno[2,3-b]pyridine derivatives in modulating GPCR activity, suggesting their role in drug discovery targeting these receptors .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Research indicates that derivatives of thieno[2,3-b]pyridine can inhibit specific kinases involved in cell signaling pathways relevant to cancer and inflammation .
Synthesis and Characterization
The synthesis of 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine | Formation of intermediate |
| 2 | Condensation | 3,4-Dimethoxybenzoyl chloride | Formation of target compound |
| 3 | Purification | Column chromatography | Isolated pure product |
Case Studies
Several case studies have documented the efficacy of compounds structurally similar to 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone:
Case Study 1: Cancer Cell Lines
In vitro studies using breast cancer cell lines demonstrated that thieno[2,3-b]pyridine derivatives can significantly reduce cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Inflammatory Models
Animal models of arthritis treated with similar compounds showed reduced swelling and inflammatory markers compared to controls. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Position 6 Substituent | Methanone Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Furyl | 3,4-Dimethoxyphenyl | ~502 (estimated) | Oxygen-containing heterocycle (furyl), dual methoxy groups enhancing polarity |
| 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | 4-(Allyloxy)phenyl | 3-Fluoro-4-methoxyphenyl | 502.48 | Allyl ether increases flexibility; fluorine introduces electron-withdrawing effects |
| 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | Phenyl | 3,4-Dimethoxyphenyl | ~478 (estimated) | Phenyl substitution reduces polarity compared to furyl; retains dimethoxy motif |
| 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | 2,4-Dimethoxyphenyl | Phenyl | 458.46 | Isomeric dimethoxy arrangement; phenyl methanone lacks electron-donating groups |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | 4-Bromophenyl | 3-Fluoro-4-methoxyphenyl | ~570 (estimated) | Bromine adds steric bulk and electron-withdrawing effects; fluorine enhances electronegativity |
| 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () | 4-Methylphenyl | 4-Methylphenyl | 438.46 (C23H17F3N2OS) | Methyl groups increase lipophilicity, potentially improving membrane permeability |
Key Observations:
- Substituent Effects: 2-Furyl (Target) vs. Phenyl (): The furyl group’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to phenyl, which may influence solubility and target binding . Bromine’s bulkiness may sterically hinder interactions . Methoxy Positioning (): The 2,4-dimethoxy isomer lacks the conjugation symmetry of 3,4-dimethoxy, possibly reducing electronic delocalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
